Compound Description: This compound is a nucleoside analog that exhibits strong enhancement of DNA duplex stability []. It features a bromo group at the 3-position, a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety at the N1 position and amine groups at the 4 and 6 positions.
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by the presence of methyl and 2-methylphenyl substituents on the N4 nitrogen of the pyrimidine ring []. This compound was found to form hydrogen-bonded ribbons containing four independent ring types in its crystal structure, highlighting its potential for intermolecular interactions.
Compound Description: This compound is an N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivative that forms hydrogen-bonded sheets in its crystal structure []. It is characterized by a methyl and a phenyl group substituted on the N4 nitrogen of the pyrimidine ring.
Compound Description: This pyrazolo[3,4-d]pyrimidine derivative is characterized by a cyclohexyl and a methyl group substituted on the N4 nitrogen of the pyrimidine ring []. This compound was also found to form hydrogen-bonded sheets in its crystal structure, indicating its propensity for intermolecular interactions.
Compound Description: This compound is an N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine featuring a 3-chlorophenyl group at the N4 position []. Similar to the previous examples, this compound also forms hydrogen-bonded sheets in its crystal structure.
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative with a piperazine ring linked to the 4-position and an ethanol substituent on the piperazine nitrogen []. It exhibits a three-dimensional framework structure due to hydrogen bonding.
Compound Description: This compound is an N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivative that exists as a monohydrate in its crystal structure []. It features a methyl and a 4-methylphenyl group substituted on the N4 nitrogen.
Compound Description: This compound is an N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine that crystallizes as a hemihydrate []. It is characterized by an ethyl and a phenyl substituent on the N4 nitrogen of the pyrimidine ring.
Compound Description: This pyrazolo[3,4-d]pyrimidine derivative also crystallizes as a hemihydrate and features a 4-methoxyphenyl and a methyl group at the N4 position []. It exhibits a sheet structure similar to N(4)-ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate.
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative with benzyl and phenyl groups at the N4 position, crystallizing as a monohydrate []. It forms sheets in its crystal structure, held together by numerous hydrogen bonds.
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative with a pyrrolidine ring linked to the 4-position and an amine group at the 6-position []. It crystallizes as an ethanol hemisolvate hemihydrate, forming sheets in its structure through extensive hydrogen bonding.
(2′-Desoxyribofuranosyl)-6-oxoallopurinol
Compound Description: This compound is a nucleoside analog of 6-oxoallopurinol []. It features a 2′-deoxyribofuranosyl sugar moiety attached to the N9 nitrogen of the pyrazolo[3,4-d]pyrimidine core.
4-Methoxy-1H-pyrazolo[3,4-d]-pyrimidine
Compound Description: This compound is an intermediate in the synthesis of allopurinol and 4-amino-1H-pyrazolo[3,4-d]pyrimidine N1- and N2-(D-arabinofuranosides) []. It serves as a precursor for introducing various substituents at the 4-position.
Allopurinol N1- and N2-(arabinonucleosides)
Compound Description: These compounds are arabinoside analogs of allopurinol, a drug used to treat gout and kidney stones []. They feature an arabinofuranosyl sugar moiety attached to either the N1 or N2 nitrogen of the pyrazolo[3,4-d]pyrimidine core.
Compound Description: These compounds are arabinoside analogs of 8-aza-7-deazaadenine, a purine analog with potential antiviral and anticancer activities [].
Compound Description: This compound is a symmetrical molecule featuring two pyrazolo[3,4-d]pyrimidine units linked by a propyl chain []. It exhibits intermolecular stacking interactions in the crystal structure due to the presence of the aromatic pyrazolo[3,4-d]pyrimidine moieties.
Compound Description: This compound is another example of a molecule with two pyrazolo[3,4-d]pyrimidine units, connected by a butyl linker []. It exhibits intermolecular stacking in its crystal structure due to π-π interactions between the aromatic rings.
Compound Description: These compounds are pyrazolo[3,4-d]pyrimidine derivatives with a benzothiazole substituent [].
6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles
Compound Description: This compound is a pyrazolo[3,4-c]isothiazole derivative characterized by the presence of a nitrile group at the 3-position of the isothiazole ring [, ].
1H-pyrazolo[3,4-d]thiazole-5-carbonitriles
Compound Description: These compounds feature a pyrazolo[3,4-d]thiazole core with a nitrile group at the 5-position [, ].
Compound Description: This compound features two pyrazolo[3,4-d]pyrimidine units connected by a pentamethylene linker []. It shows intermolecular stacking interactions in its crystal structure due to π-π interactions between the pyrazolo[3,4-d]pyrimidine rings.
Compound Description: This compound is another example of a dimer with two pyrazolo[3,4-d]pyrimidine units linked by a pentamethylene chain []. It also exhibits intermolecular stacking in the solid state.
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative with amino groups at the 4- and 6-positions and a 2-pyridyl substituent at the N1 position []. This compound exhibits diuretic activity.
Compound Description: This series of compounds represents a variety of pyrazolo[3,4-d]pyrimidine derivatives with various substituents at the 4- and 6-positions, a methylthio group at the 3-position, and a phenyl group at the N1 position []. These compounds have shown antihyperlipidemic activity.
Compound Description: This compound is a key intermediate in the synthesis of various pyrazolo[3,4-d]pyrimidine nucleosides []. It features a 2,3,5-tri-O-acetyl-beta-D-ribofuranosyl sugar moiety at the N1 position and chlorine atoms at the 4 and 6 positions.
Compound Description: This compound is another important intermediate in synthesizing a variety of pyrazolo[3,4-d]pyrimidine nucleosides []. It features a 2,3,5-tri-O-acetyl-beta-D-ribofuranosyl sugar moiety at the N1 position, a chlorine atom at the 4-position, and a methylthio group at the 6-position.
Compound Description: This compound is a protected form of a pyrazolo[3,4-d]pyrimidine ribonucleoside analog of uridine []. It features a 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl sugar moiety at the N7 position.
Compound Description: This compound is a ribonucleoside analog of uridine with the ribosyl group attached to the N7 position of the pyrazolo[3,4-d]pyrimidine ring [].
Compound Description: This compound is a ribonucleoside analog of cytidine with the ribosyl group attached to the N7 position of the pyrazolo[3,4-d]pyrimidine ring and an amino group at the 4 position [].
Compound Description: This series of compounds consists of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives with different substituents at the 3-position [].
Compound Description: This compound belongs to the pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine class, featuring a 2-hydroxyethyl substituent at the 3-position [].
4-Hydrazinopyrazolo[3,4-d]pyrimidine
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative with a hydrazine moiety at the 4-position []. It serves as a versatile building block for synthesizing other heterocyclic systems.
Compound Description: A-770041 is a potent and selective small-molecule inhibitor of Lck []. It exhibits oral bioavailability and effectively prevents heart allograft rejection in rat models.
7-Amino-5-chloro-3-beta-D-ribofuranosylpyrazolo[4,3-d]pyrimidine (5-chloroformycin A)
Compound Description: This compound is a nucleoside analog of formycin A with a chlorine atom at the 5-position [].
7-Amino-5-chloro-3-(2-deoxy-beta-D-erythro-pentofuranosyl)pyrazolo[4,3-d]-pyrimidine (5-chloro-2'-deoxyformycin A)
Compound Description: This compound is a 2'-deoxy nucleoside analog of formycin A with a chlorine atom at the 5 position [].
2,4-Diaminopyrrolo[2,3-d]pyrimidine (PNU-87663)
Compound Description: This compound is a potent antioxidant belonging to the pyrrolo[2,3-d]pyrimidine class [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Agonists of the peripheral cannabinoid (CB) receptor CB2 may have antinociceptive and anti-inflammatory effects, as well as prevent osteoporosis. 4-Quinolone-3-carboxamide Furan CB2 Agonist is a high-affinity ligand of CB2 (Ki = 8.5 nM) with little affinity for CB1 (Ki >10,000 nM). This compound demonstrates antinociceptive efficacy in the mouse formalin test at 1 mg/kg, an action which is blocked by a CB2-selective antagonist, AM630.3